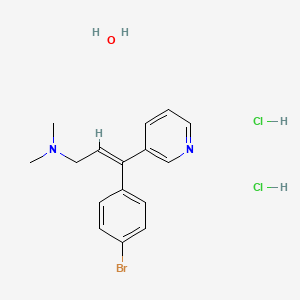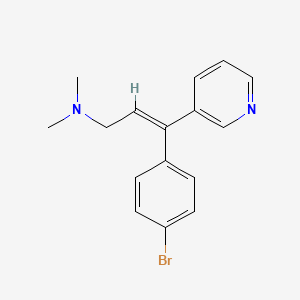
Zimelidine (E-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zimelidine dihydrochloride monohydrate is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed. It is a pyridylallylamine, structurally different from other antidepressants, and was developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zimelidine dihydrochloride monohydrate is synthesized through a series of chemical reactions starting from brompheniramine, an antihistamine with antidepressant activity. The synthetic route involves the formation of a pyridylallylamine structure through a series of substitution and condensation reactions .
Industrial Production Methods
The industrial production of Zimelidine dihydrochloride monohydrate involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes the use of various reagents and solvents, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Zimelidine dihydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of Zimelidine.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl and pyridinyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Zimelidine dihydrochloride monohydrate include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Zimelidine dihydrochloride monohydrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of SSRI action and the effects of structural modifications on activity.
Biology: Investigated for its role in modulating serotonin levels and its effects on neurotransmission.
Medicine: Initially used as an antidepressant, it has also been studied for its potential in treating other conditions such as anxiety and cataplexy
Mechanism of Action
The mechanism of action of Zimelidine dihydrochloride monohydrate involves the inhibition of serotonin reuptake from the synaptic cleft. This leads to an increase in serotonin levels in the brain, enhancing its neurotransmitter effects. The compound specifically targets the serotonin transporter (SERT) and does not significantly affect other neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure and pharmacokinetic profile.
Paroxetine: An SSRI with similar therapeutic effects but different side effect profile
Uniqueness
Zimelidine dihydrochloride monohydrate is unique in its structural composition as a pyridylallylamine, which distinguishes it from other SSRIs that are typically based on different chemical scaffolds. Its development marked a significant milestone in the history of antidepressant therapy .
Properties
CAS No. |
56775-89-4 |
|---|---|
Molecular Formula |
C16H17BrN2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9+ |
InChI Key |
OYPPVKRFBIWMSX-CXUHLZMHSA-N |
Isomeric SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2 |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B10762426.png)
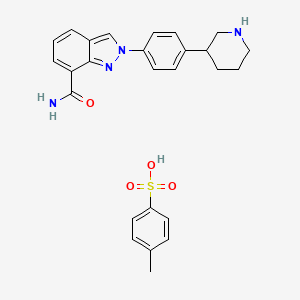
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)
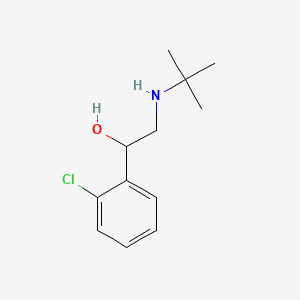
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)
![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)
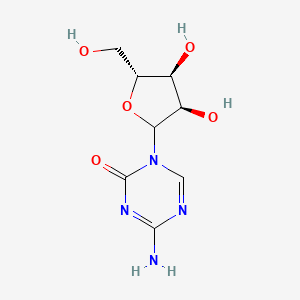
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
